2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate
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Overview
Description
2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate is an organic compound that belongs to the class of benzoxathioles. This compound is characterized by the presence of a benzoxathiol ring fused with an acrylate moiety, which includes a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate typically involves the reaction of benzoxathiol derivatives with trifluoromethyl-substituted acrylates. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde: Another benzoxazole derivative with similar structural features.
2-oxo-1,3-dioxolan-4-yl methanesulfonate: A compound with a dioxolane ring and similar functional groups.
Uniqueness
2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate is unique due to the presence of both the benzoxathiol ring and the trifluoromethyl-substituted acrylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H9F3O4S |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
(2-oxo-1,3-benzoxathiol-6-yl) (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C17H9F3O4S/c18-17(19,20)11-3-1-2-10(8-11)4-7-15(21)23-12-5-6-14-13(9-12)24-16(22)25-14/h1-9H/b7-4+ |
InChI Key |
OVBJICJBQVKTQE-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)OC2=CC3=C(C=C2)SC(=O)O3 |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)OC2=CC3=C(C=C2)SC(=O)O3 |
Origin of Product |
United States |
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